molecular formula C21H14Cl2N2S B4291060 (2,5-dichlorophenyl)(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)amine

(2,5-dichlorophenyl)(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)amine

Cat. No.: B4291060
M. Wt: 397.3 g/mol
InChI Key: DORODRJKRRDLHA-UHFFFAOYSA-N
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Description

(2,5-dichlorophenyl)(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)amine, also known as DCTA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiazolium salt that has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.

Mechanism of Action

The mechanism of action of (2,5-dichlorophenyl)(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. In one study, this compound was found to inhibit the activity of protein kinase C, which is involved in various cellular processes, including cell growth and differentiation. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In one study, this compound was found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of various bacteria and viruses. In addition, this compound has been found to have antioxidant properties, which may make it useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of (2,5-dichlorophenyl)(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)amine is its potential as a versatile compound with various applications, as mentioned above. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of (2,5-dichlorophenyl)(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)amine. One direction is the further investigation of its potential applications in medicinal chemistry, including the development of new anticancer and antimicrobial agents. Another direction is the investigation of its potential applications in material science, including the development of new organic electronics. Finally, the investigation of new synthesis methods and modifications to the this compound structure may lead to the development of new compounds with improved properties.

Scientific Research Applications

(2,5-dichlorophenyl)(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)amine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been studied for its anticancer, antimicrobial, and antiviral properties. It has also been investigated as a potential treatment for Alzheimer's disease. In material science, this compound has been studied for its applications in organic electronics, such as organic light-emitting diodes. In catalysis, this compound has been studied for its potential applications in various reactions, including Suzuki-Miyaura cross-coupling reactions.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-3,4-diphenyl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2S/c22-16-11-12-18(23)19(13-16)24-21-25(17-9-5-2-6-10-17)20(14-26-21)15-7-3-1-4-8-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORODRJKRRDLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=NC3=C(C=CC(=C3)Cl)Cl)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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